Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound features a trifluoromethyl group at the 6-position of the imidazo ring and a methyl ester at the 2-position of the pyridine moiety. The presence of the trifluoromethyl group enhances both the lipophilicity and metabolic stability of the compound, making it an interesting candidate for various applications in medicinal chemistry. Compounds in the imidazo[1,2-a]pyridine class have been studied for their biological activities, particularly as potential therapeutic agents.
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be sourced from chemical suppliers such as Sigma-Aldrich and other pharmaceutical vendors. It is classified under heterocyclic compounds due to its unique ring structure, which includes both imidazole and pyridine components. The chemical structure can be represented by its molecular formula and has a molecular weight of approximately 230.14 g/mol .
The synthesis of methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Characterization of the synthesized compound can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exhibits a complex molecular structure characterized by:
The compound's structural data includes:
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing trifluoromethyl group, which enhances its electrophilicity and makes it more susceptible to nucleophilic attacks.
The mechanism of action for methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is primarily related to its interactions with biological targets:
Research indicates that compounds within this class often demonstrate significant biological activity due to their ability to modulate various biochemical pathways.
Relevant data includes:
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has potential applications in various scientific fields:
The synthesis of methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate historically relies on multi-step condensation reactions between 2-aminopyridine derivatives and α-halo carbonyl compounds. A prominent route involves 6-(trifluoromethyl)pyridin-2-amine reacting with methyl bromopyruvate under reflux conditions. This method typically employs polar aprotic solvents (e.g., DMF or acetonitrile) and requires 48–72 hours, yielding the target compound at 40–60% efficiency [9]. Key limitations include:
Table 1: Traditional Condensation Approach Optimization
Reaction Temperature | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|
80°C | DMF | 72 | 42 |
100°C | Acetonitrile | 48 | 58 |
120°C | DMSO | 36 | 60 |
Alternative pathways utilize ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 860457-99-4) as a precursor, followed by ester exchange with sodium methoxide. This two-step sequence achieves higher purity (>95%) but reduces overall yield to 30–35% due to esterification losses [9].
Modern syntheses leverage tandem cyclization-functionalization to bypass intermediate isolation. A notable protocol combines 6-trifluoromethylpyridin-2-amine, methyl glyoxylate, and aldehydes in a copper-catalyzed (CuI, 10 mol%) one-pot process. This cascade features:
Ultrasound-assisted methods further enhance efficiency, where KI/tert-butyl hydroperoxide catalyzes C-H functionalization in aqueous media, achieving 85% yield in 3 hours without metal catalysts. This approach demonstrates excellent functional group tolerance, accommodating electron-withdrawing substituents on pyridine precursors [10].
Sustainable syntheses eliminate hazardous reagents through innovative methodologies:
These methods significantly improve E-factor metrics, reducing solvent waste by 85–100% compared to traditional approaches while maintaining regioselectivity at the C6 position.
Achieving C6 regioselectivity requires specialized trifluoromethylation strategies:
Table 2: Trifluoromethylation Agents and Performance
Agent | Reaction Type | Temperature | C6 Selectivity | Yield |
---|---|---|---|---|
CF₃SO₂Na (Langlois) | Radical | 80°C | 8:1 | 65% |
TMSCF₃ (Ruppert-Prakash) | Nucleophilic | -20°C | >20:1 | 82% |
HCF₃ (Fluoroform) | Cu-catalyzed | 100°C | 15:1 | 78% |
CF₃CO₂H (TFA) | Pd-mediated decarboxylation | 140°C | 3:1 | 45% |
The Ruppert-Prakash reagent (TMSCF₃) demonstrates superior performance in generating the 6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold via:
For late-stage functionalization, electrophilic trifluoromethylation using Umemoto's reagent (O-(trifluoromethyl)dibenzofuranium tetrafluoroborate) on imidazopyridine achieves 65% yield but requires rigorous exclusion of moisture [6] [8].
Advanced reactor technologies address thermal instability limitations:
These technologies reduce reaction times from days to minutes while improving space-time yields 50-fold compared to batch methods, enabling kilogram-scale production of methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate for pharmaceutical applications.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: